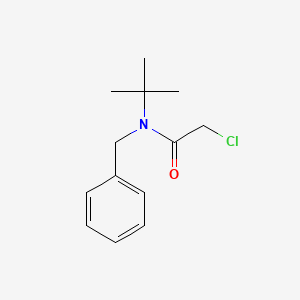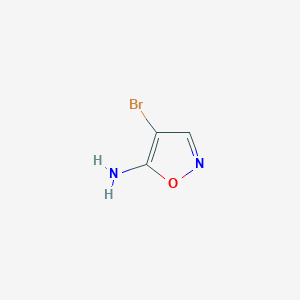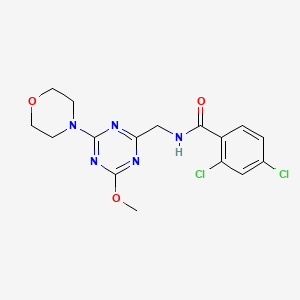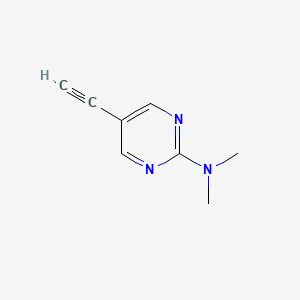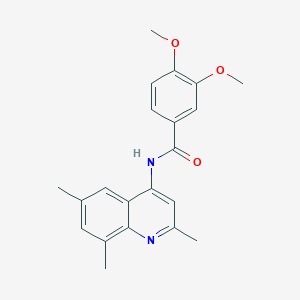
3,4-dimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar benzamide compounds often starts from dimethoxybenzoic acid or acetoxy-methylbenzoic acid and amine derivatives . The products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of 3,4-dimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide can be analyzed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR . These methods provide information about the types of bonds and functional groups present in the molecule.Aplicaciones Científicas De Investigación
Antioxidant Applications
Research on antioxidants like ethoxyquin and its analogues, including quinoline derivatives, highlights the importance of these compounds in protecting valuable polyunsaturated fatty acids in fish meal against oxidation. Such compounds can prevent spontaneous combustion of fish meal by stabilizing residual lipids, demonstrating the utility of quinoline derivatives in food preservation and safety (A. J. de Koning, 2002).
Antimicrobial and Plant Defense Metabolites
Benzoxazinoids, including benzoxazinones and benzoxazolinones, are metabolites produced by certain plants and have roles in defense against microbial threats. Studies on these compounds reveal their potential as scaffolds for designing new antimicrobial agents. This suggests that benzamide derivatives, by analogy, could serve as bases for the development of novel antimicrobial compounds (Wouter J. C. de Bruijn, H. Gruppen, & J. Vincken, 2018).
Pharmaceutical Research
In pharmaceutical research, the development of small-molecule inhibitors, including those targeting coagulation factors such as Factor Xa, showcases the utility of quinoline and benzamide derivatives in creating potent and selective therapeutic agents. These compounds have been explored for their antithrombotic properties, illustrating the chemical versatility and therapeutic potential of such derivatives (H. Pauls, W. R. Ewing, & Y. M. Choi-Sledeski, 2001).
Analytical and Environmental Applications
The analytical methods used in determining antioxidant activity, including the use of quinoline derivatives as redox mediators, highlight their application in assessing the antioxidant capacity of various compounds. This research is critical in fields ranging from food engineering to environmental science, underscoring the broader utility of these compounds in scientific analysis and environmental monitoring (I. Munteanu & C. Apetrei, 2021).
Direcciones Futuras
Future research could focus on the potential applications of 3,4-dimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide in various fields, such as medicine or industry, given the wide range of uses for similar benzamide compounds . Additionally, more detailed studies on its synthesis, properties, and safety could be beneficial.
Propiedades
IUPAC Name |
3,4-dimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-12-8-13(2)20-16(9-12)17(10-14(3)22-20)23-21(24)15-6-7-18(25-4)19(11-15)26-5/h6-11H,1-5H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLSQQDKCFONHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2833007.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2833009.png)
![5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B2833010.png)
![N-(2,5-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2833011.png)
![N-(2-ethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2833012.png)
![7-Fluoro-2-methyl-3-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2833013.png)
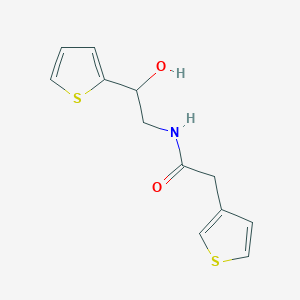
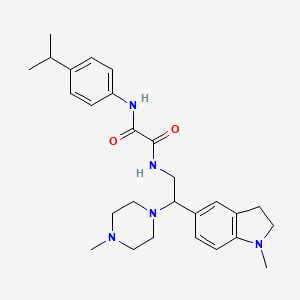
![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(trifluoromethoxy)benzyl)propanamide](/img/structure/B2833018.png)
